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This technical guide provides a comprehensive overview of the spectroscopic data for
isoquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials
science. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Introduction

Isoquinoline-3-carbaldehyde (C10H7NO, Molecular Weight: 157.17 g/mol ) is a heterocyclic
aromatic aldehyde. The presence of the isoquinoline scaffold and the reactive aldehyde group
makes it a valuable precursor for the synthesis of a wide range of biologically active
compounds and functional materials. Accurate and detailed spectroscopic data is crucial for its
unambiguous identification, quality control, and the characterization of its derivatives. This
guide presents a consolidated summary of its known spectroscopic properties and the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for isoquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

Chemical Shift ()

Coupling Constant

Multiplicity Assignment
[Ppm] (9) [Hz]
10.22 S H-10 (Aldehyde)
9.34 s H-1
8.60 S H-4
8.16 d 8.5 H-5
7.96 d 8.2 H-8
7.86 dd 8.4,7.0 H-6 or H-7
7.64 t 7.5 H-7 or H-6

Solvent: CDCls, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

Chemical Shift (6) [ppm]

Assignment

190.8 C-10 (Aldehyde)
150.6 Aromatic C
149.2 Aromatic C
140.3 Aromatic C
132.8 Aromatic C
129.8 Aromatic C
129.5 Aromatic C
128.6 Aromatic C
128.0 Aromatic C
127.1 Aromatic C
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Solvent: CDCIz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Isoquinoline-3-carbaldehyde

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

) Aldehyde C-H Stretch (Fermi
~2850, ~2750 Medium

resonance)
~1700 Strong C=0 Stretch (Aldehyde)
~1600-1450 Medium-Strong Aromatic C=C Ring Stretching
~850-750 Strong C-H Out-of-plane Bending

Note: The exact peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of Isoquinoline-3-carbaldehyde

mlz lon Method

158.0 [M+H]* LRMS (ESI)

Note: This represents the protonated molecule as observed by low-resolution electrospray
ionization mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a general guide and may require optimization based on the specific
instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of isoquinoline-3-carbaldehyde (5-10 mg for tH NMR, 20-50 mg for 13C NMR) is
prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane
(TMS) is used as an internal standard. The spectra are recorded on a spectrometer operating
at a frequency of, for example, 400 MHz for *H NMR and 101 MHz for 13C NMR.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
A solid sample is finely ground with potassium bromide (KBr) and pressed into a thin,

transparent pellet. A background spectrum of a pure KBr pellet is recorded first and subtracted
from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Low-resolution mass spectra are acquired using an electrospray ionization (ESI) source
coupled to a mass analyzer (e.g., a time-of-flight analyzer). The sample is dissolved in a
suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
The analysis is typically performed in positive ion mode to observe the protonated molecule
[M+H]*. For high-resolution mass spectrometry (HRMS), an instrument such as an Agilent
Technologies 6510 Q-TOF MS can be utilized to obtain an accurate mass measurement,
confirming the elemental composition.[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of isoquinoline-3-
carbaldehyde is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Isoquinoline-3-carbaldehyde
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Isoquinoline-3-carbaldehyde Sample

n

Spectroscop;: Technique

NMR Spectroscopy < IR Spectroscopy ) Mass Spectrometry
(*H and 13C) (FTIR) (LRMS/HRMS)

Data Analysis and Structure Elucidation

NMR Spectra Interpretation IR Spectrum Analysis Mass Spectrum Analysis
(Chemical Shifts, Coupling Constants) (Functional Group Identification) (Molecular Weight, Formula)

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of isoquinoline-3-

carbaldehyde.

This guide provides foundational spectroscopic information for isoquinoline-3-carbaldehyde,
facilitating its use in research and development. For further details on specific applications and
reactivity, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Isoquinoline-3-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112757#spectroscopic-data-of-isoquinoline-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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